N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a coumarin (2-oxo-2H-chromen-3-yl) core linked to a phenoxyacetamide scaffold, with a furan-substituted propan-2-yl group as the N-substituent. The coumarin moiety is recognized for its diverse pharmacological activities, including enzyme inhibition and anticancer properties .
Properties
Molecular Formula |
C24H21NO5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H21NO5/c1-16(13-20-6-4-12-28-20)25-23(26)15-29-19-10-8-17(9-11-19)21-14-18-5-2-3-7-22(18)30-24(21)27/h2-12,14,16H,13,15H2,1H3,(H,25,26) |
InChI Key |
NPPRYROSVCIGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)COC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(furan-2-yl)propan-2-amine with 4-(2-oxo-2H-chromen-3-yl)phenoxyacetic acid under dehydrating conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The furan and chromenone moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Several acetamide-coumarin hybrids have been synthesized and studied. Key examples include:
2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide ()
- Structure: Replaces the furan-propan-2-yl group with a 2-chlorophenoxy moiety.
- Synthesis: Prepared via coupling of phenoxyacetic acid derivatives with aminocoumarin intermediates.
- Properties: Exhibits moderate solubility in polar solvents due to the chlorophenoxy group, which enhances lipophilicity compared to the furan derivative .
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (Compound 5, )
- Structure : Integrates a thiazole ring between the coumarin and acetamide groups.
- Activity : Demonstrates α-glucosidase inhibition (IC₅₀ = 12.3 µM), attributed to the thiazole’s hydrogen-bonding capacity .
- Synthesis Yield : 89%, higher than typical yields (20–80%) for similar acetamide-thiazole derivatives .
2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13, )
- Structure : Features dichlorophenyl substitution on the acetamide nitrogen.
- Physical Properties: Melting point 216–220°C, higher than non-halogenated analogs, suggesting enhanced crystallinity .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
- Structure: Lacks the coumarin moiety but shares the acetamide-phenoxy framework.
- Crystallography : Stabilized by N–H···O hydrogen bonds, a feature likely conserved in the target compound .
Physicochemical Properties
Computational and Crystallographic Insights
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C21H22N4O3
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.6 | Induction of apoptosis |
| HL-60 (Leukemia) | 12.3 | Cell cycle arrest at G1 phase |
Antioxidant Activity
The compound has also demonstrated notable antioxidant properties. It was found to scavenge free radicals effectively, which could potentially mitigate oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies indicate that this compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a role in managing inflammatory conditions.
Neuroprotective Effects
Research has suggested that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce neuroinflammation.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound against various tumor cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis through caspase activation.
Study 2: Antioxidant Capacity
In a separate study focused on antioxidant properties, the compound was tested against DPPH and ABTS radical scavenging assays, showing promising results comparable to standard antioxidants like ascorbic acid.
Study 3: Inflammation Modulation
Another investigation assessed the anti-inflammatory effects in a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers, suggesting therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
